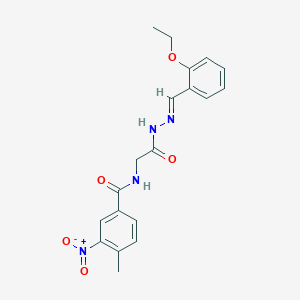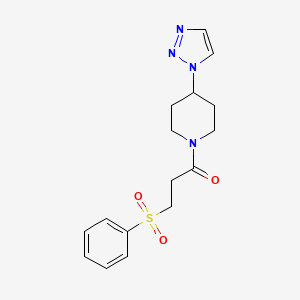![molecular formula C23H28N4O4 B2611616 2-amino-6-(2-(dimethylamino)ethyl)-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 758700-94-6](/img/structure/B2611616.png)
2-amino-6-(2-(dimethylamino)ethyl)-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-6-(2-(dimethylamino)ethyl)-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C23H28N4O4 and its molecular weight is 424.501. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
The synthesis and structural analysis of related pyrano[3,2-c]pyridine derivatives highlight the intricate methodologies used to develop compounds with potential biological activities. One study focused on the crystal structure of a similar compound, which was determined using single crystal X-ray diffraction. This analysis provided insights into the molecule's crystalline form, including the coplanarity of its pyrazole, pyridine, and pyran rings, and how intermolecular hydrogen bond interactions contribute to its stability (Ganapathy et al., 2015).
Optical Properties and Applications
The exploration of pyridine derivatives' optical properties through UV–vis absorption and fluorescence spectroscopy reveals the effects of substituents on their emission spectra. Such studies are crucial for understanding these compounds' potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as fluorescent markers in biological imaging (Cetina et al., 2010).
Biological Activity and Potential Therapeutic Uses
Research into the biological activity of pyrano[3,2-c]pyridine derivatives and their potential therapeutic uses has shown promising results. Some derivatives have displayed activity against bacteria, fungi, and tumor cells, indicating their potential as leads for the development of new antimicrobial and anticancer agents. The broad activity spectrum of these compounds, including their interaction with various biological targets, underscores their significance in medicinal chemistry (Černuchová et al., 2005).
Antimicrobial Activity
The synthesis of naphthopyran derivatives and their evaluation for antimicrobial activity have highlighted the potential of pyrano[3,2-c]pyridine derivatives in combating microbial infections. These studies provide a foundation for developing new antimicrobial agents that could address the growing concern of antibiotic resistance (El-Wahab, 2012).
Neurotropic Activity
Investigations into the neurotropic properties of pyrano[3,4-c]pyridine derivatives have revealed their potential in developing treatments for neurological disorders. These compounds have shown efficacy in preventing seizures in animal models, suggesting their possible use in epilepsy therapy or as neuroprotective agents (Paronikyan et al., 2016).
Eigenschaften
IUPAC Name |
2-amino-6-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-6-30-17-8-7-15(12-18(17)29-5)20-16(13-24)22(25)31-19-11-14(2)27(10-9-26(3)4)23(28)21(19)20/h7-8,11-12,20H,6,9-10,25H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQOHIPRIPFYFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)N(C(=C3)C)CCN(C)C)N)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2611537.png)
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2611541.png)
![N-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2611543.png)
![Ethyl 4-((4-((6-bromobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2611544.png)
![5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2611545.png)


![(2Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2611549.png)



![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B2611556.png)